N-(4-aminophenyl)sulfonylpropanamide
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Overview
Description
N-((4-Aminophenyl)sulfonyl)propionamide is a sulfonamide-based compound with the molecular formula C15H16N2O3S. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an aminophenyl group attached to a sulfonyl propionamide moiety, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-aminophenyl)sulfonyl)propionamide typically involves the reaction of 4-aminobenzenesulfonamide with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of N-((4-aminophenyl)sulfonyl)propionamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-((4-aminophenyl)sulfonyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-((4-aminophenyl)sulfonyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((4-aminophenyl)sulfonyl)propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
N-((4-aminophenyl)sulfonyl)propionamide can be compared with other sulfonamide-based compounds, such as:
N-phenylpropanamide: Similar in structure but lacks the sulfonyl group, resulting in different chemical properties and biological activities.
N-(4-hydroxyphenyl)propanamide: Contains a hydroxyl group instead of an amino group, leading to variations in reactivity and applications.
The uniqueness of N-((4-aminophenyl)sulfonyl)propionamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7007-06-9 |
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Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
N-(4-aminophenyl)sulfonylpropanamide |
InChI |
InChI=1S/C9H12N2O3S/c1-2-9(12)11-15(13,14)8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12) |
InChI Key |
KRYBFCUPMLRLQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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